2-(4-Chlorobut-1-yn-1-yl)pyridine
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Overview
Description
2-(4-Chlorobut-1-yn-1-yl)pyridine: is an organic compound with the molecular formula C9H8ClN . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a chlorinated butynyl group attached to the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobut-1-yn-1-yl)pyridine typically involves the reaction of 2-bromopyridine with 4-chlorobut-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobut-1-yn-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butynyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include pyridine carboxylic acids or ketones.
Reduction Reactions: Products include alkenyl or alkyl pyridines.
Scientific Research Applications
Chemistry: 2-(4-Chlorobut-1-yn-1-yl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with enhanced biological activity, such as antimicrobial or anticancer properties .
Industry: The compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-Chlorobut-1-yn-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The butynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert therapeutic effects. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(4-Bromobut-1-yn-1-yl)pyridine: Similar structure but with a bromine atom instead of chlorine.
2-(4-Iodobut-1-yn-1-yl)pyridine: Similar structure but with an iodine atom instead of chlorine.
2-(4-Methylbut-1-yn-1-yl)pyridine: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 2-(4-Chlorobut-1-yn-1-yl)pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity in biological systems. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-(4-chlorobut-1-ynyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQINEAATARLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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